molecular formula C15H15NO2S B12691285 Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- CAS No. 82020-27-7

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-

Cat. No.: B12691285
CAS No.: 82020-27-7
M. Wt: 273.4 g/mol
InChI Key: RSQQANOVEBEVQT-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol It is characterized by the presence of a benzenecarbothioamide group substituted with two methoxy groups on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioamide, N-(4-methoxyphenyl)-
  • Benzenecarbothioamide, 4-methoxy-N-(4-methylphenyl)-

Uniqueness

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- is unique due to its dual methoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

82020-27-7

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C15H15NO2S/c1-17-13-7-3-11(4-8-13)15(19)16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,19)

InChI Key

RSQQANOVEBEVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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